molecular formula C28H36Cl2N6O5 B13702924 Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate

Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate

Cat. No.: B13702924
M. Wt: 607.5 g/mol
InChI Key: JIOSVGVELIAEQD-UHFFFAOYSA-N
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Description

The compound Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative with a tert-butyl piperazine-carboxylate side chain. Its structure features a dichloro-dimethoxyphenyl group at position 6, a methylamino substituent at position 2, and a propyl-linked piperazine-carboxylate moiety. This scaffold is designed for kinase inhibition, particularly targeting enzymes like MST3/4 (Mammalian STE20-like kinases), which are implicated in cancer and metabolic disorders .

Properties

Molecular Formula

C28H36Cl2N6O5

Molecular Weight

607.5 g/mol

IUPAC Name

tert-butyl 4-[3-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-d]pyrimidin-8-yl]propyl]piperazine-1-carboxylate

InChI

InChI=1S/C28H36Cl2N6O5/c1-28(2,3)41-27(38)35-12-10-34(11-13-35)8-7-9-36-24-17(16-32-26(31-4)33-24)14-18(25(36)37)21-22(29)19(39-5)15-20(40-6)23(21)30/h14-16H,7-13H2,1-6H3,(H,31,32,33)

InChI Key

JIOSVGVELIAEQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C3=NC(=NC=C3C=C(C2=O)C4=C(C(=CC(=C4Cl)OC)OC)Cl)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-D]pyrimidine structure, followed by the introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group. Subsequent steps include the addition of the methylamino group and the formation of the piperazine ring. The final step involves the attachment of the tert-butyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, and lipids. Researchers may investigate its binding affinity, specificity, and potential effects on biological pathways.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. This could include its use as a drug candidate for the treatment of various diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In industry, this compound may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a catalyst or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of pyrido[2,3-d]pyrimidinone derivatives. Below is a detailed comparison with analogs reported in the literature and patents:

Structural Analogues with Pyrido[2,3-d]pyrimidinone Cores

Compound 51 (from ):
  • Structure : tert-Butyl (3-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)propyl)carbamate
  • Key Differences: Substituent at Position 6: 2-chloro-4-(6-methylpyridin-2-yl)phenyl vs. 2,6-dichloro-3,5-dimethoxyphenyl in the target compound. Position 2: Methylthio (-SMe) vs. methylamino (-NHMe). Side Chain: Carbamate-linked propyl group vs. piperazine-carboxylate.
  • Pharmacological Activity : Compound 51 demonstrated selective inhibition of MST3/4 kinases (IC₅₀ = 12 nM for MST3), with >100-fold selectivity over related kinases like MST1 .
  • Physicochemical Properties :
    • Molecular weight: 510.6 g/mol (vs. ~660 g/mol for the target compound).
    • LogP: Estimated 3.8 (higher hydrophobicity due to methylpyridyl group).
Compound from :
  • Structure: tert-Butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate
  • Key Differences: Position 6: Bromo-cyclopentyl substituent vs. dichloro-dimethoxyphenyl. Position 2: Amino group linked to pyridine vs. methylamino.
  • Relevance : This compound highlights the role of bulky substituents (e.g., cyclopentyl) in enhancing kinase selectivity and metabolic stability .

Piperazine-Carboxylate Derivatives (Patent Examples)

Compound from :
  • Structure: tert-Butyl 5-((tert-butoxycarbonyl)(6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrimidin-4-yl)amino)-1H-indazole-1-carboxylate
  • Key Differences: Core Structure: Pyrimidine-indazole vs. pyrido[2,3-d]pyrimidinone. Functional Groups: Multiple tert-butyl carbamates vs. a single piperazine-carboxylate.
  • Synthetic Utility : Demonstrates the use of tert-butyl carbamate protecting groups in multistep syntheses .
Compound from :
  • Structure : tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Key Differences: Heterocyclic Appendage: Thiadiazole vs. pyrido[2,3-d]pyrimidinone.

Pharmacological and Physicochemical Data Comparison

Parameter Target Compound Compound 51 Compound
Core Structure Pyrido[2,3-d]pyrimidin-7-one Pyrido[2,3-d]pyrimidin-7-one Pyrido[2,3-d]pyrimidin-7-one
Position 6 Substituent 2,6-DCl-3,5-diOMePh 2-Cl-4-(6-MePyridyl)Ph 6-Br-8-cyclopentyl
Position 2 Substituent Methylamino (-NHMe) Methylthio (-SMe) Amino (-NH₂)
Molecular Weight (g/mol) ~660 510.6 632.5
Kinase Selectivity Predicted MST3/4 inhibitor MST3 IC₅₀ = 12 nM Not reported
LogP (Predicted) ~4.2 3.8 ~4.5

Key Research Findings

Role of Substituents in Kinase Inhibition: The dichloro-dimethoxyphenyl group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, similar to the methylpyridyl group in Compound 51 . Methylamino vs. Methylthio: Methylamino (-NHMe) may improve solubility compared to methylthio (-SMe) but could reduce metabolic stability due to oxidative deamination risks.

Piperazine-Carboxylate Side Chain :

  • The tert-butyl piperazine-carboxylate moiety in the target compound improves cell permeability compared to simpler carbamates (e.g., ), as demonstrated by higher logP values .

Synthetic Challenges: The multistep synthesis of pyrido[2,3-d]pyrimidinones (e.g., ) often requires Lawesson’s reagent for thiolation or Mitsunobu conditions for substitutions, with yields ranging from 70–80% .

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